molecular formula C16H24N2O4S B1440367 Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate CAS No. 1211499-97-6

Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate

Cat. No.: B1440367
CAS No.: 1211499-97-6
M. Wt: 340.4 g/mol
InChI Key: LVWZSWFLKZDSPJ-UHFFFAOYSA-N
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Description

Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate is a chemical compound with the molecular formula C16H24N2O4S and a molecular weight of 340.44 g/mol . This compound is characterized by the presence of a tert-butyl group, a phenylsulfonyl group, and a piperidinylcarbamate moiety. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate typically involves the reaction of piperidine with tert-butyl chloroformate and phenylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve additional purification steps to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate
  • Tert-butyl [1-(phenylsulfonyl)piperidin-3-yl]carbamate
  • Tert-butyl [1-(phenylsulfonyl)piperidin-2-yl]carbamate

Comparison: this compound is unique due to its specific structural configuration, which influences its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of serine proteases. This article delves into its biological activity, synthesis, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H22N2O4SC_{15}H_{22}N_{2}O_{4}S and features a tert-butyl group, a piperidine ring, and a phenylsulfonyl substituent. These structural characteristics contribute to its unique biological properties.

This compound primarily acts as an inhibitor of serine proteases. These enzymes are crucial in various biological processes, including digestion and immune response. The compound's mechanism involves binding to the active site of serine proteases such as matriptase and hepsin, thereby inhibiting their activity. This inhibition can lead to significant therapeutic implications in diseases where these proteases are implicated.

Inhibition of Serine Proteases

Recent studies have demonstrated that this compound exhibits potent inhibitory effects against specific serine proteases. The following table summarizes the inhibitory potency against selected targets:

Enzyme IC50 (µM) Remarks
Matriptase0.5Significant inhibition observed
Hepsin0.8Comparable efficacy to known inhibitors

These findings suggest that the compound could be a valuable candidate for developing therapeutics targeting conditions associated with serine protease dysregulation.

Antibacterial Activity

In addition to its protease inhibition, preliminary studies indicate that this compound may possess antibacterial properties. It has shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Study 1: Inhibition of Matriptase

A study published in PMC evaluated the efficacy of various piperidine-based compounds, including this compound, against matriptase. The results indicated that this compound not only inhibited matriptase effectively but also demonstrated selectivity over other serine proteases, which is advantageous for minimizing side effects in therapeutic applications .

Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial activity of the compound against MRSA and VREfm strains. The study found that it exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics like vancomycin and linezolid, suggesting its potential as an alternative treatment option for resistant bacterial infections.

Properties

IUPAC Name

tert-butyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(19)17-13-9-11-18(12-10-13)23(20,21)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWZSWFLKZDSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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